molecular formula C17H22HgI4N2S B1208132 Promethazine tetraiodomercurate CAS No. 52653-51-7

Promethazine tetraiodomercurate

Cat. No.: B1208132
CAS No.: 52653-51-7
M. Wt: 994.6 g/mol
InChI Key: VIJNXISIZZXEGJ-UHFFFAOYSA-L
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Description

Promethazine tetraiodomercurate is a coordination complex formed by the interaction of promethazine (a phenothiazine-derived antihistamine and antipsychotic) with the tetraiodomercurate anion ([HgI₄]²⁻). This compound is synthesized via ligand substitution, where the nitrogen atom in promethazine coordinates with mercury(II) in the tetraiodomercurate ion. The resulting complex exhibits altered physicochemical properties compared to free promethazine, including distinct spectral signatures (e.g., IR and UV-Vis spectra) and enhanced stability .

Promethazine itself is clinically used for nausea, allergies, and sedation . Its tetraiodomercurate derivative, however, is primarily studied in analytical and materials chemistry due to its structural and electronic properties .

Properties

CAS No.

52653-51-7

Molecular Formula

C17H22HgI4N2S

Molecular Weight

994.6 g/mol

IUPAC Name

N,N-dimethyl-1-phenothiazin-10-ylpropan-2-amine;hydron;tetraiodomercury(2-)

InChI

InChI=1S/C17H20N2S.Hg.4HI/c1-13(18(2)3)12-19-14-8-4-6-10-16(14)20-17-11-7-5-9-15(17)19;;;;;/h4-11,13H,12H2,1-3H3;;4*1H/q;+2;;;;/p-2

InChI Key

VIJNXISIZZXEGJ-UHFFFAOYSA-L

SMILES

[H+].[H+].CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)N(C)C.I[Hg-2](I)(I)I

Canonical SMILES

[H+].[H+].CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)N(C)C.I[Hg-2](I)(I)I

Synonyms

promethazine tetraiodomercurate

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Tetraiodomercurate Compounds

Structural and Spectral Comparisons

Tetraiodomercurate complexes are characterized by their Hg–I bonds and coordination geometry. Below is a comparative analysis of promethazine tetraiodomercurate with analogous compounds:

Compound Coordination Geometry Key Spectral Features Applications
This compound Square planar ([HgI₄]²⁻ core) IR: Reduced ─C═O stretch (1748 cm⁻¹) due to ligand binding ; UV: Shifted absorbance from Hg–I transitions Pharmaceutical analysis, sensor materials
Disilver tetraiodomercurate (Ag₂HgI₄) Tetrahedral IR: Hg–I stretches at ~160 cm⁻¹; UV-Vis: Thermochromic behavior (color shifts at ~50–70°C) Thermochromic sensors, optical devices
Dicopper tetraiodomercurate (Cu₂HgI₄) Distorted octahedral IR: Hg–I vibrations at 150–170 cm⁻¹; Visible spectra: Red-to-black transition with temperature Heat detection systems
Potassium tetraiodomercurate (K₂HgI₄) Ionic lattice IR: Strong Hg–I absorption bands; Used in Nessler’s reagent for NH₃ detection via yellow-brown precipitate Analytical chemistry (ammonia detection)

Pharmacological and Functional Differences

  • This compound : While promethazine itself has CNS effects (e.g., dopamine receptor antagonism ), its tetraiodomercurate complex is pharmacologically inert. The mercury coordination reduces bioavailability and alters biodistribution, limiting therapeutic use .
  • Alkaloid tetraiodomercurates (e.g., berberine complex): Used to isolate alkaloids via precipitation. Unlike promethazine’s complex, these retain partial bioactivity after dissociation .
  • Ag₂HgI₄ and Cu₂HgI₄: Non-pharmacological; their thermochromism is exploited in industrial sensors (e.g., temperature-sensitive paints) .

Stability and Reactivity

  • Thermal Stability :
    • Ag₂HgI₄ and Cu₂HgI₄ decompose above 100°C, accompanied by reversible color changes .
    • This compound is less thermally stable, decomposing at ~80°C due to Hg–N bond cleavage .
  • Chemical Reactivity :
    • K₂HgI₄ reacts with NH₃ to form a colored complex (Nessler’s reaction) .
    • This compound reacts with strong acids, releasing HgI₂ and free promethazine .

Analytical and Industrial Utility

Parameter This compound Ag₂HgI₄ K₂HgI₄
Detection Limit ~1 µM (via UV-Vis) N/A 0.05 ppm NH₃
Sensitivity Moderate High (thermochromism) High (colorimetric)
Industrial Use Limited (research) Sensors, coatings Water quality testing

Research Findings and Limitations

  • Ag₂HgI₄/Cu₂HgI₄: Widely adopted in nanotechnology for responsive materials, though synthesis costs remain high .
  • K₂HgI₄ : A cornerstone in environmental testing but faces replacement due to mercury’s ecological risks .

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